
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a butan-2-amine group, which contributes to its unique chemical properties.
准备方法
The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acids, followed by alkylation to introduce the dimethyl and butan-2-amine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反应分析
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide or thiols .
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the triazole ring, resulting in a variety of derivatives with potential biological activities.
科学研究应用
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine has numerous applications in scientific research:
作用机制
The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of their biological functions . For example, the compound may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine can be compared with other similar compounds, such as:
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds also contain the triazole ring but have different substituents, leading to variations in their biological activities and applications.
1,2,4-Triazole derivatives: These derivatives include a wide range of compounds with diverse structures and functions, such as antifungal agents, anticancer drugs, and materials with unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC 名称 |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-7-11-8(13(4)12-7)5-6-9(2,3)10/h5-6,10H2,1-4H3 |
InChI 键 |
ICVZTZQMUZFNPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)CCC(C)(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


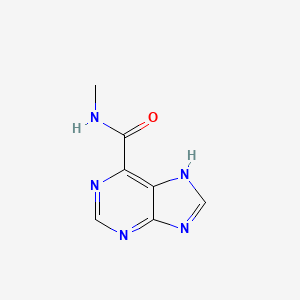
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
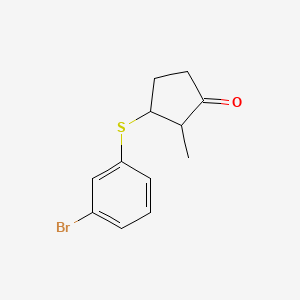

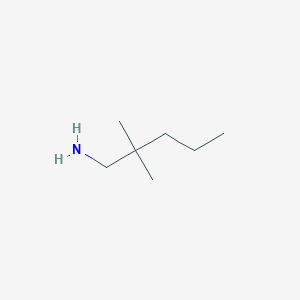
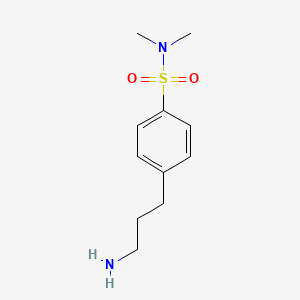
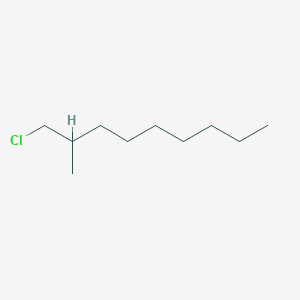
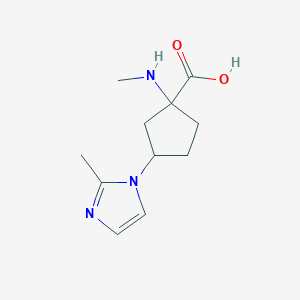

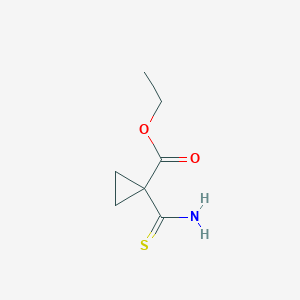

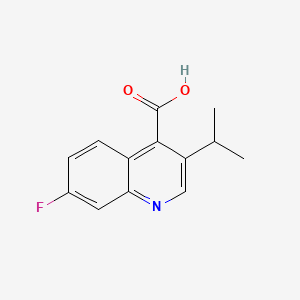
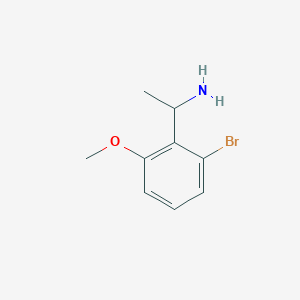
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)
